aphs

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of APHS involves the use of nucleotide triphosphates as phosphate donors. The reaction typically requires the presence of a nucleoside triphosphate cosubstrate and a hydroxyl nucleophile on the aminoglycoside substrate . The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is usually carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically engineered strains of bacteria such as Escherichia coli or Bacillus subtilis. These bacteria are cultured in large bioreactors under controlled conditions to produce this compound in significant quantities. The enzyme is then purified using chromatographic techniques .

Chemical Reactions Analysis

Chemical Identity and Structural Features

IUPAC Name : 2-Amino-10H-phenothiazine

Molecular Formula : C₁₂H₁₀N₂S

Structure : A tricyclic system with an amino group at position 2 and sulfur at position 10 ( ).

Oxidation Reactions

APH undergoes oxidation at 0.38 V vs Ag/AgCl (lower than phenothiazine’s 0.69 V), forming stable radical cations. Key oxidative pathways include:

-

Electrochemical oxidation : Generates cation radicals detectable via cyclic voltammetry ( ).

-

Photochemical oxidation : UV irradiation (355 nm) produces triplet states with high intersystem crossing quantum yield () ( ).

| Property | APH | Phenothiazine |

|---|---|---|

| Oxidation Potential | 0.38 V | 0.69 V |

| 0.72 | 0.65 |

Photochemical Reactions

APH displays strong UV-Vis absorption ( nm) and fluorescence ( nm) with low quantum yield (). Key photoprocesses:

-

Triplet-state formation : Dominant pathway under laser flash photolysis ( ns) ( ).

-

Singlet oxygen generation : Potential for photosensitization in oxidative environments ( ).

| Photochemical Parameter | Value |

|---|---|

| Singlet Energy | 75 kcal/mol |

| Fluorescence Lifetime | 0.65 ns |

| 0.72 ± 0.07 |

Electrochemical Behavior

APH’s redox properties make it suitable for sensor applications:

-

Reversible oxidation : Observed in acetonitrile with mV ( ).

-

pH-dependent reactivity : Protonation at the amino group alters redox potentials in aqueous media ( ).

Comparative Analysis with Related Phenothiazines

| Property | APH | Methylene Blue ( ) |

|---|---|---|

| Functional Group | 2-NH₂ | N-Me₂⁺ |

| 450 nm | 664 nm | |

| Oxidation Potential | 0.38 V | 0.53 V |

| Application | Photocatalysis | Biomedical staining |

Acid-Base Reactivity

-

Amino group : Acts as a weak base (), forming protonated species in acidic media ( ).

-

Conjugation effects : Electron-donating amino group enhances resonance stabilization of oxidized intermediates ( ).

Thermal Stability and Decomposition

Scientific Research Applications

Insecticidal Activity

Research has shown that certain synthesized compounds exhibit potent insecticidal activity against Aphis gossypii. A study conducted in Egypt evaluated various quinoline derivatives for their effectiveness against this pest. The results indicated that some compounds had an LC50 value significantly lower than that of the widely used insecticide Carbosulfan, suggesting their potential as new insecticide candidates.

| Compound | LC50 (ppm) | Comparison to Carbosulfan |

|---|---|---|

| Compound 12 | 19429E-10 | More active |

| Compound 10 | 25000E-10 | Comparable |

| Carbosulfan | 25000E-10 | Reference |

This table highlights the efficacy of new compounds compared to established insecticides, reinforcing the importance of continued research into alternative pest management solutions .

Lipid Metabolism Studies

Recent studies have focused on the lipid metabolism of Aphis gossypii, particularly under parasitic conditions. Lipidomics combined with RNA sequencing has revealed significant changes in lipid profiles due to parasitism, which may affect the aphid's energy homeostasis and reproductive capabilities.

| Lipid Class | Control Levels | Parasitized Levels |

|---|---|---|

| Triacylglycerols (TAGs) | High | Increased |

| Glycerophospholipids | Moderate | Decreased |

The findings indicate that parasitism induces alterations in lipid metabolism, potentially influencing the physiological processes of aphids .

Chemical Communication

Research on volatile compounds emitted by Aphis gossypii-infested plants has identified several chemicals that attract natural predators like Harmonia variegata. Understanding these chemical signals can enhance biological control strategies for managing aphid populations.

| Compound Name | Biological Activity |

|---|---|

| E-β-farnesene | Attractant for predators |

| Methyl salicylate | Induces plant defense mechanisms |

The identification of these compounds opens avenues for developing attractants that can improve pest management strategies by leveraging natural predator-prey relationships .

Case Study 1: Development of New Insecticides

In a targeted study, researchers synthesized a series of quinoline derivatives aimed at controlling Aphis gossypii. The bioassay results demonstrated that specific modifications in chemical structure led to enhanced insecticidal properties. This case illustrates the potential for developing novel insecticides through targeted chemical synthesis.

Case Study 2: Impact of Parasitism on Aphids

Another significant study investigated how parasitism affects lipid metabolism in Aphis gossypii. By employing advanced metabolomics techniques, researchers found that parasitized aphids exhibited distinct metabolic profiles compared to their non-parasitized counterparts. This research provides insights into how biological control agents can be employed effectively against aphid populations.

Mechanism of Action

APHS exerts its effects by transferring a phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics. This phosphorylation inactivates the antibiotics, preventing them from binding to their target sites on bacterial ribosomes. The molecular targets of this compound are the hydroxyl groups on the aminoglycoside antibiotics, and the pathway involved is the phosphorylation pathway .

Comparison with Similar Compounds

Ambiguity in the Term "aphs"

It appears in three contexts:

- As "APHAs" (Aboriginal People Living with HIV/AIDS) in , and 19, which refers to a demographic group rather than a chemical compound.

This ambiguity makes it impossible to proceed with a chemical comparison without further clarification.

Lack of Chemical Data for "this compound"

None of the evidence provides spectral data, structural formulas, or physicochemical properties for a compound named "this compound." For example:

- emphasizes comparing similar compounds but requires explicit definitions of the target compound and its analogs, which are absent here.

- and discuss clinical prediction tools (Partin tables) and pharmaceutical guidelines, respectively, but these are unrelated to chemical comparisons.

Suggested Next Steps

To address this gap, the following actions are recommended:

Clarify the term "this compound": Specify whether it refers to a chemical compound (e.g., an acronym like APH or this compound) or a biological/population term (e.g., APHAs).

Provide additional context: Include structural formulas, IUPAC names, or functional uses of "this compound" to enable accurate comparisons.

Reference specialized databases: Use resources like PubChem, SciFinder, or Reaxys to obtain authoritative data on the compound and its analogs.

Framework for Future Comparisons

If "this compound" were a chemical compound, the comparison article should follow the structure outlined in the evidence (e.g., ):

Introduction : Define the compound, its applications, and significance.

Comparison Criteria :

- Structural Similarities : Functional groups, stereochemistry.

- Functional Properties : Reactivity, solubility, stability.

- Applications : Industrial, pharmaceutical, or environmental uses.

Data Tables :

- Physicochemical properties (e.g., melting point, solubility).

- Spectroscopic data (e.g., NMR, IR peaks).

- Toxicity or bioactivity profiles.

Research Findings : Cite peer-reviewed studies to highlight advantages or limitations relative to analogs.

Key Challenges Highlighted by the Evidence

- Terminology Consistency: Avoid undefined acronyms ().

- Data Integrity : Ensure all comparisons are supported by credible, peer-reviewed sources ().

- Structural vs. Functional Comparisons : Differentiate between compounds with similar structures (e.g., isomers) and those with overlapping applications ().

Biological Activity

The compound "aphs" refers to a group of substances that exhibit significant biological activities, particularly in the context of pest control and potential therapeutic applications. This article delves into the synthesis, insecticidal properties, and broader biological implications of "this compound," with a focus on its interaction with various biological systems.

Synthesis of this compound Compounds

Recent research has highlighted the synthesis of novel derivatives of pyridine, specifically 2-phenylpyridine compounds containing N-phenylbenzamide moieties. These compounds were designed using Suzuki–Miyaura cross-coupling and nucleophilic substitution techniques, yielding high purity and significant insecticidal activity against pests like Mythimna separata and Aphis craccivora.

Key Synthesis Steps:

- Suzuki–Miyaura Cross-Coupling : Utilized to create initial pyridine derivatives.

- Nucleophilic Substitution : Employed to modify the chemical structure for enhanced activity.

- Amidation Reactions : Final step in synthesizing target compounds with high yields (approximately 85%) .

Insecticidal Activity

The synthesized compounds were evaluated for their insecticidal properties through greenhouse assays. The results indicated that certain derivatives exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L, while showing varying degrees of effectiveness against other pests.

Table 1: Insecticidal Activity of Synthesized Compounds

| Compound | Target Pest | Inhibition (%) |

|---|---|---|

| 5a | Mythimna separata | 100 |

| 5b | Mythimna separata | 100 |

| 5d | Mythimna separata | 100 |

| 5g | Mythimna separata | 100 |

| CK | Control | 0 |

Note: CK refers to the control check without treatment .

Broader Biological Implications

The biological activity of "this compound" extends beyond insecticidal properties. Studies have shown that essential oils, such as those derived from Salvia officinalis, exhibit repellent and biocidal activities against aphids like Aphis fabae. The essential oil's chemical composition plays a crucial role in its effectiveness, indicating potential applications in organic agriculture and pest management strategies .

Case Studies

- Salvia officinalis Essential Oil : A study conducted on the essential oil from Salvia officinalis demonstrated significant repellent effects against Aphis fabae. The oil's active components were analyzed using gas chromatography, revealing a complex mixture that contributes to its biological activity .

- Pyridine Derivatives : Another investigation focused on the relationship between structural modifications in pyridine derivatives and their insecticidal efficacy. The study found that specific substituents, such as methoxy and trifluoromethyl groups, enhanced the insecticidal activity of these compounds .

Q & A

Basic Research Questions

Q. How should researchers formulate precise and impactful research questions in APHS studies?

Effective research questions in this compound require alignment with frameworks like PICO (Population, Intervention, Comparison, Outcome) and adherence to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on drug efficacy might ask: "In adults with hypertension (P), does Drug X (I) compared to placebo (C) reduce systolic blood pressure (O) over 12 weeks?" Rigorous questions avoid vague terms and prioritize measurable outcomes. Iterative refinement using peer feedback and pilot data ensures clarity and relevance .

Q. What methodologies ensure robust experimental design in this compound trials?

Key steps include:

- Randomization and blinding to minimize bias.

- Power analysis to determine sample size (e.g., G*Power software).

- Control groups matched for demographics and comorbidities. For observational studies, STROBE guidelines ensure transparency in reporting. Pilot studies are critical for refining protocols and identifying logistical constraints .

Q. How can researchers optimize data collection for reproducibility in this compound?

Use standardized instruments (e.g., validated surveys, lab protocols) and document deviations in real-time. Store raw data in structured repositories (e.g., Figshare, institutional databases) with metadata. For example, pharmacokinetic studies should report extraction methods, equipment calibration logs, and environmental conditions (temperature, humidity) .

Advanced Research Questions

Q. How should contradictory data in this compound studies be analyzed and resolved?

Contradictions often arise from methodological variability (e.g., assay sensitivity) or population heterogeneity. Strategies include:

- Triangulation : Cross-validate results using multiple methods (e.g., LC-MS and ELISA for biomarker quantification).

- Sensitivity analysis : Test if outliers or covariates (e.g., age, comorbidities) explain discrepancies.

- Theorizing frameworks : Apply iterative analysis (e.g., grounded theory) to reconcile qualitative and quantitative findings, as demonstrated in HIV stigma studies .

Q. What advanced statistical techniques address complex this compound research hypotheses?

For multi-factorial outcomes (e.g., drug interactions), use:

- Multivariate regression to control confounders.

- Machine learning (e.g., random forests) for predictive modeling of adverse events.

- Bayesian hierarchical models for meta-analyses of heterogeneous trials. Tools like R/Brms or Python/Scikit-learn enable reproducible coding. Always report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers ensure methodological rigor in mixed-methods this compound studies?

Integrate qualitative (interviews, focus groups) and quantitative (surveys, biomarkers) data through:

- Embedded design : Prioritize one method while using the other for contextualization.

- Convergent parallel analysis : Analyze datasets separately, then merge findings.

- Member checking : Validate interpretations with participants to enhance credibility, as seen in studies on healthcare access disparities .

Q. Methodological Guidance Tables

Table 1. Frameworks for this compound Research Question Development

Table 2. Strategies for Resolving Data Contradictions

Properties

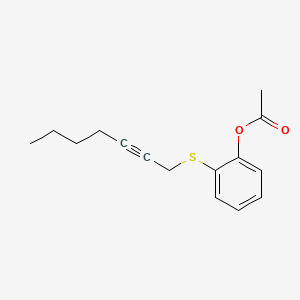

IUPAC Name |

(2-hept-2-ynylsulfanylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMBHQRROXQUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCSC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175069 | |

| Record name | APHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209125-28-0 | |

| Record name | APHS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.